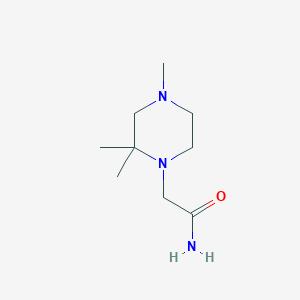
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 is a deuterated analog of 2-(Chloromethyl)-6-methoxy-4-methylpyridine. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific applications.
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine.
Chloromethylation: The hydroxymethyl group is converted to a chloromethyl group using reagents like triphosgene in toluene at low temperatures (0 to 10°C).
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 depends on its specific application. In general, the presence of the chloromethyl group allows the compound to interact with various molecular targets through substitution reactions. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to different pathways and effects compared to its non-deuterated analog.
Comparación Con Compuestos Similares
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can be compared with other similar compounds, such as:
2-(Chloromethyl)-6-methoxy-4-methylpyridine: The non-deuterated analog, which may have different physical and chemical properties.
2-(Chloromethyl)-4-methylpyridine: A similar compound without the methoxy group, which can influence its reactivity and applications.
2-(Chloromethyl)-6-methoxypyridine: A compound with a similar structure but lacking the methyl group, which can affect its properties and uses.
The uniqueness of this compound lies in the presence of deuterium atoms, which can enhance its stability and provide unique insights in various research applications.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
174.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methyl-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3/i2D3 |
Clave InChI |
RRPOOXXOVNZPQT-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=N1)CCl)C |
SMILES canónico |
CC1=CC(=NC(=C1)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)







![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)




![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
